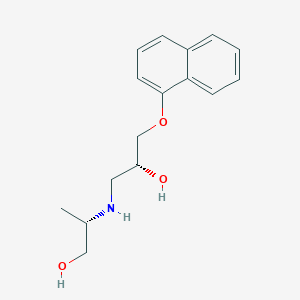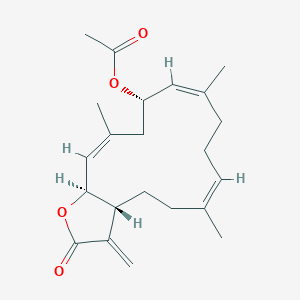
3,22-Dihydroxyolean-12-en-29-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that is found in various plants, including the roots of the Chinese herb, Glycyrrhiza uralensis. It has been the subject of extensive scientific research due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of 3,22-Dihydroxyolean-12-en-29-oic acid is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,22-Dihydroxyolean-12-en-29-oic acid are diverse. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, the compound has been shown to modulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,22-Dihydroxyolean-12-en-29-oic acid in lab experiments is its natural origin, which may make it more biocompatible and less toxic than synthetic compounds. Additionally, the compound has been extensively studied, and its mechanism of action and potential therapeutic properties are well-established. However, one limitation of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are many potential future directions for the study of 3,22-Dihydroxyolean-12-en-29-oic acid. One direction is the development of more efficient and cost-effective synthesis methods to increase the yield of the compound. Another direction is the exploration of the compound's potential to treat other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the compound's potential to modulate the gut microbiome and its implications for human health warrant further investigation.
Conclusion
In conclusion, 3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that has been extensively studied for its potential therapeutic properties. Its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, as well as its potential to treat liver diseases, diabetes, and cardiovascular diseases, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3,22-Dihydroxyolean-12-en-29-oic acid involves the extraction of the compound from plants, such as Glycyrrhiza uralensis, or the chemical synthesis of the compound from other triterpenoids. The chemical synthesis involves the use of various reagents and catalysts to convert the starting material into the desired compound. The yield of the synthesis method can vary depending on the starting material and the reaction conditions.
Applications De Recherche Scientifique
3,22-Dihydroxyolean-12-en-29-oic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has also been studied for its potential to treat liver diseases, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
100897-87-8 |
|---|---|
Nom du produit |
3,22-Dihydroxyolean-12-en-29-oic acid |
Formule moléculaire |
C30H48O4 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26?,27+,28-,29+,30+/m0/s1 |
Clé InChI |
JTBGJQZJEYVBJZ-NRTDWLMYSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Synonymes |
(4S,4aR,6aS,6aS,6bR,8aS,10S,12aS,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,1 2a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen e-2-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



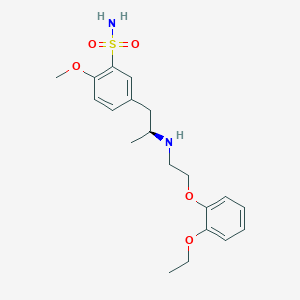
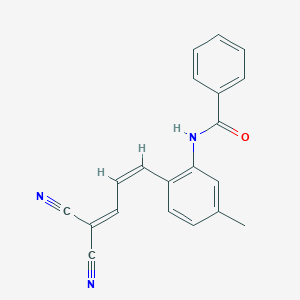



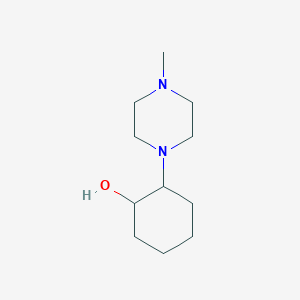
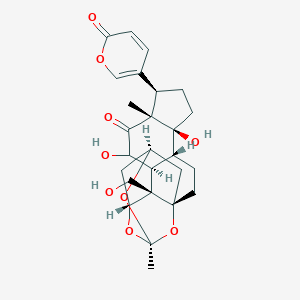
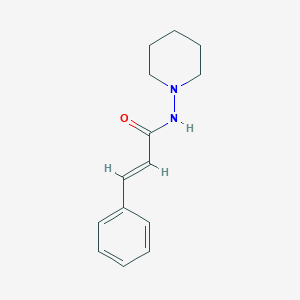
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

